molecular formula C24H30ClN3O4S B2394409 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1217085-63-6

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2394409
CAS No.: 1217085-63-6
M. Wt: 492.03
InChI Key: ASZDAOWOQQRVRH-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a chemical compound. It likely contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) Application

BODIPY-based Organic Semiconductors : Benzothiazole derivatives, similar in structure to the compound , have been studied for their potential applications in organic light-emitting diodes (OLEDs). For instance, BODIPY-based materials, notable for their fluorescent properties, have been explored for use in OLEDs, highlighting the potential of such compounds for optoelectronic applications (Squeo & Pasini, 2020).

DNA Binding and Antioxidant Activity

DNA Minor Groove Binding : Hoechst 33258 and its analogues, which share structural motifs with benzothiazole derivatives, are known for their strong binding to the minor groove of DNA. This property makes them useful in various biological applications, including as fluorescent DNA stains (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

Benzofused Thiazole Derivatives : Research focused on synthesizing and evaluating benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities showcases the potential therapeutic applications of thiazole-containing compounds. These derivatives have demonstrated significant activity, suggesting that similar compounds may also hold therapeutic value (Raut et al., 2020).

Alzheimer's Disease Imaging

Amyloid Imaging in Alzheimer’s Disease : Thiazole derivatives, such as those used in PET amyloid imaging, serve as diagnostic tools in Alzheimer's disease. These compounds, including [11C]-labeled thiazole derivatives, allow for the in vivo imaging of amyloid plaques, highlighting the diagnostic application of thiazoles in neurodegenerative diseases (Nordberg, 2007).

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S.ClH/c1-16-8-9-17(2)22-20(16)25-24(32-22)27(11-10-26-12-14-31-15-13-26)23(28)18-6-5-7-19(29-3)21(18)30-4;/h5-9H,10-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZDAOWOQQRVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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